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Compound of Interest

Compound Name:
sodium 2-oxo-1,7-dihydropurin-6-

olate

CAS No.: 68738-87-4

Cat. No.: B12057999

Get Quote

Executive Summary
Sodium 2-oxo-1,7-dihydropurin-6-olate (CAS: 1196-43-6) is the monosodium salt of

Xanthine.[1][2][3][4][5] While Xanthine itself is notorious for its poor solubility in water and

organic solvents—a property that historically hampered its isolation and derivatization—the

sodium salt represents a critical "activated" form. It serves as the primary nucleophilic species

in the industrial synthesis of N-alkylated methylxanthines (e.g., caffeine, theobromine) and

antiviral guanine analogues.

This guide analyzes the evolution of its synthesis from the classical Traube method to modern

industrial catalysis, focusing on the regiochemical control required to isolate the specific 6-olate

tautomer.

Part 1: Structural Logic & Tautomeric Control
To synthesize the salt, one must first understand the substrate. Xanthine (3,7-dihydro-1H-

purine-2,6-dione) possesses three ionizable protons with distinct pKa values:
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N3-H (pKa ~7.5): The most acidic proton. Deprotonation occurs here first.

N7-H (pKa ~11.1): Weakly acidic.

N1-H: Very weakly acidic.

The "6-olate" Nomenclature
The IUPAC name 2-oxo-1,7-dihydropurin-6-olate reveals the specific tautomer stabilized by the

sodium ion. When Xanthine is treated with one equivalent of Sodium Hydroxide (NaOH):

The proton at N3 is removed.

The resulting negative charge delocalizes between the N3 nitrogen and the C6 carbonyl

oxygen.

The O6-enolate form is thermodynamically favored in the solid state due to sodium

coordination, leaving protons at N1 and N7.

DOT Diagram: Tautomeric Salt Formation
The following diagram illustrates the proton shift and sodium coordination that yields the target

compound.
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Figure 1: Mechanism of monosodium salt formation showing the regioselective deprotonation

at N3.

Part 2: Historical Synthesis Evolution
The synthesis of the sodium salt is inextricably linked to the construction of the purine ring

itself. The history divides into two eras: the Traube Era (ring construction) and the Functional

Era (salt isolation for derivatization).
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The Classical Traube Synthesis (1900)
Wilhelm Traube established the foundational route to purines, which remains the basis for

industrial production today. This method builds the pyrimidine ring first, then fuses the

imidazole ring.

Step 1: Condensation. Urea reacts with Ethyl Cyanoacetate to form Cyanoacetylurea.

Step 2: Cyclization. Base-catalyzed cyclization yields 4-aminouracil.

Step 3: Nitrosation. Reaction with

introduces a nitroso group at C5.

Step 4: Reduction. The nitroso group is reduced (originally with ammonium sulfide, now

catalytic hydrogenation) to a diamine.

Step 5: Formylation & Ring Closure. Treatment with formic acid closes the imidazole ring to

form Xanthine.

Modern Industrial Optimization
Modern protocols have optimized the Traube method to generate the sodium salt in situ or as a

discrete intermediate to avoid handling the insoluble neutral Xanthine.

Era Precursors Key Reagent
Atom
Economy

Yield

Classical (1900)
Urea +

Cyanoacetate

Ammonium

Sulfide

(Reductant)

Low (Sulfur

waste)
~45%

Mid-Century
Dimethylurea (for

caffeine)

Formamide

(Cyclization)
Medium ~65%

Modern (2000s)
Urea +

Cyanoacetate
/ Pd-C

(Reductant)
High >85%
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Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of high-purity Sodium 2-oxo-1,7-dihydropurin-6-olate
starting from 4,5-diaminouracil sulfate (a stable intermediate of the Traube sequence).

Reagents & Equipment[6]
Precursor: 4,5-Diaminouracil sulfate.

Solvent: Formamide (99%).

Base: Sodium Hydroxide (NaOH), pellets and 50% solution.

Atmosphere: Nitrogen (

) inert atmosphere.

Step-by-Step Methodology
Phase 1: Formation of the Xanthine Core[6]

Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and internal

thermometer, suspend 4,5-diaminouracil sulfate (1.0 eq) in formamide (10 vol).

Heat: Gradually heat the suspension to 180°C. The reaction is endothermic and requires

sustained heat input.

Reaction: Maintain reflux for 2–3 hours. The solid will dissolve as the imidazole ring closes,

releasing water and ammonia.

Mechanistic Note: Formamide acts as both solvent and C8 carbon source.

Precipitation: Cool the mixture to 25°C. Add water (10 vol) to precipitate the crude Xanthine.

Filter and wash with cold water.

Phase 2: Conversion to Monosodium Salt
Critical Control Point: You must control the stoichiometry of NaOH precisely. Excess base will

form the disodium salt (deprotonating N7), which is hygroscopic and unstable.
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Resuspension: Suspend the wet crude Xanthine cake in deionized water (5 vol).

Titration: Heat to 80°C. Slowly add NaOH (1.05 eq) as a 2M solution.

Observation: The slurry will turn into a clear solution as the monosodium salt forms.

Crystallization:

Cool the solution slowly to 4°C over 4 hours.

The sodium salt (often as a monohydrate) will crystallize out.

Note: Adding ethanol (2 vol) can drive precipitation if yield is low.

Isolation: Filter the white crystalline solid.

Drying: Dry under vacuum at 60°C for 12 hours.

DOT Diagram: Synthesis Workflow
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Figure 2: Process flow for the conversion of diaminouracil to sodium xanthine.

Part 4: Analytical Validation (Self-Validating System)
To ensure the product is the correct monosodium salt and not the free acid or disodium form,

use the following validation parameters:
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Parameter Expected Value Rationale

pH (1% aq) 9.0 – 10.5

Confirms monosodium form.

Neutral Xanthine pH < 7;

Disodium pH > 12.

Solubility > 100 mg/mL (Water)
Free Xanthine is insoluble (<

0.1 mg/mL).

HPLC Purity > 98.5%
Impurities typically include

unreacted uracils.

Sodium Content ~11.9% (Anhydrous)
Theoretical calc for

(MW 174.09).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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